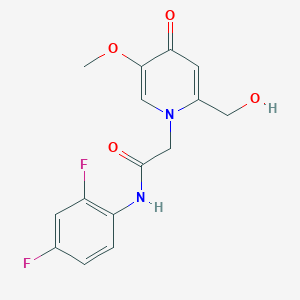

N-(2,4-difluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Description

N-(2,4-difluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound featuring a substituted pyridinone core linked to a 2,4-difluorophenyl group via an acetamide bridge. The pyridinone moiety contains a hydroxymethyl group at position 2 and a methoxy group at position 5, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O4/c1-23-14-6-19(10(8-20)5-13(14)21)7-15(22)18-12-3-2-9(16)4-11(12)17/h2-6,20H,7-8H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZUNIPDGKLEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 941974-08-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 324.28 g/mol. The compound features a difluorophenyl group, a hydroxymethyl moiety, and a pyridinone structure, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 941974-08-9 |

| Molecular Formula | C₁₅H₁₄F₂N₂O₄ |

| Molecular Weight | 324.28 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : Preliminary studies suggest that compounds with similar structures may act as selective agonists for serotonin receptors, particularly the 5-HT₂C subtype. This interaction could lead to significant implications in treating mood disorders and psychosis .

- Antimicrobial Activity : The hydroxymethyl and methoxy groups may enhance the compound's ability to penetrate microbial membranes, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : Research indicates that derivatives of pyridinones exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

Study 1: Antidepressant-like Effects

A study on related compounds demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages. The mechanism was linked to serotonin receptor modulation, supporting the hypothesis that this class of compounds may offer therapeutic benefits for depression .

Study 2: Antimicrobial Efficacy

In vitro testing revealed that compounds similar to this compound exhibited strong antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be below 10 μM for several derivatives .

Study 3: Cytotoxic Activity Against Cancer Cells

Research demonstrated that certain derivatives could induce cytotoxicity in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the disruption of mitochondrial function and subsequent apoptosis .

Comparison with Similar Compounds

Key Observations :

- Higher yields (>80%) are achieved with sulfonyl-containing analogs (e.g., Compound 54) due to efficient oxidation steps .

- Melting points correlate with aromaticity and polar groups; sulfonyl derivatives (204–206°C) exhibit higher values than thioethers (156–158°C) .

Enzyme Inhibition Potential

- InhA Inhibitors: reports 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide derivatives as potent Mycobacterium tuberculosis enoyl-ACP reductase (InhA) inhibitors. The target compound’s pyridinone core may similarly interact with InhA’s NADH-binding pocket, though methoxy/hydroxymethyl groups could modulate binding affinity .

- Cytohesin Inhibition: highlights triazole-based acetamides as cytohesin inhibitors. The target compound’s pyridinone ring may offer alternative hydrogen-bonding interactions compared to triazole cores .

Antimicrobial and Anti-inflammatory Activity

- Antibacterial Analogs: describes N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide with notable antibacterial activity. The target compound’s methoxy group may enhance membrane penetration, similar to this analog .

- Anti-inflammatory Derivatives : Benzothiazole-acetamide hybrids in show dual anti-inflammatory and analgesic effects. The hydroxymethyl group in the target compound could mimic these activities by modulating COX-2 or cytokine production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.